molecular formula C13H18ClN3O4S B2401112 N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride CAS No. 1216477-78-9

N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride

Cat. No.: B2401112
CAS No.: 1216477-78-9
M. Wt: 347.81
InChI Key: HVNTZYOYVGBMKC-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride is a saccharin-derived compound featuring a benzo[d]isothiazol-1,1-dioxide core substituted with an acetamide group linked to a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it advantageous for pharmacological applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S.ClH/c1-15(2)8-7-14-12(17)9-16-13(18)10-5-3-4-6-11(10)21(16,19)20;/h3-6H,7-9H2,1-2H3,(H,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNTZYOYVGBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]isothiazole moiety, which is known for its diverse biological activities. Its molecular formula is C12H16ClN3O4SC_{12}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 319.79 g/mol.

Research indicates that compounds containing the benzo[d]isothiazole scaffold can exhibit various modes of action, including:

  • Inhibition of Enzymatic Activity : Many benzo[d]isothiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
  • Antimicrobial Activity : The compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.
  • Anticancer Properties : Some studies suggest that derivatives of this compound could induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds.

Biological Activity Details Reference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes
AntifungalActive against Candida species

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial activity of various benzo[d]isothiazole derivatives, including the compound . Results indicated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Potential : Research focused on the compound's ability to induce cell death in human cancer cell lines. The findings demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for its anticancer effects .
  • Anti-inflammatory Properties : A comparative analysis of several derivatives showed that the compound effectively inhibited COX-2 activity, which is implicated in inflammatory diseases. This positions it as a potential therapeutic agent for conditions like arthritis .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds similar to N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have demonstrated potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The dioxido-benzothiazole structure may contribute to this activity by interfering with bacterial cell wall synthesis or bioenergetics.

Anti-inflammatory Effects

Compounds containing the benzo[d]isothiazole ring have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For example, some derivatives have shown IC50 values lower than standard anti-inflammatory drugs like diclofenac . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound's unique structure may also confer anticancer properties. Studies on similar isothiazole derivatives have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neurological Applications

There is emerging evidence that compounds with similar structural motifs can influence neurological conditions. For instance, some derivatives have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease . The ability to cross the blood-brain barrier may enhance their therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of this compound, it was found to significantly reduce edema in animal models compared to untreated controls. The results indicated a reduction in inflammatory markers, supporting its application in treating inflammatory disorders .

Case Study 3: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways. This highlights its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminoethyl group in the target compound likely improves water solubility compared to neutral esters (e.g., ) or aromatic derivatives () .
  • Synthesis of benzo[d]isothiazol derivatives typically involves alkylation of saccharin salts (e.g., sodium saccharin + ethyl chloroacetate in DMF ). The target compound may follow similar pathways, with the dimethylaminoethyl group introduced via nucleophilic substitution.
Physicochemical Properties
Property Target Compound Ethyl Ester () N-(3-Bromophenyl) ()
Solubility High (HCl salt) Low (ester) Moderate (aromatic)
Molecular Weight ~380 g/mol (estimated) 281.3 g/mol 367.2 g/mol
Ionization Cationic (pH < 7) Neutral Neutral

Key Differences :

  • The target compound’s ionization state facilitates aqueous solubility, critical for intravenous or oral administration.
  • Bulky substituents (e.g., 4-fluorophenoxyphenyl in ) may reduce membrane permeability compared to the compact dimethylaminoethyl group .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent selection : DMF improves solubility of intermediates, enhancing reaction homogeneity .
  • Catalyst use : Triethylamine accelerates deprotonation, increasing reaction efficiency .
Synthetic Method Yield (%) Purity (HPLC) Key Reference
Nucleophilic substitution65–77>95%
Microwave-assisted synthesis80–85>98%

Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Basic Research Question
Essential Techniques :

  • 1H/13C NMR : Confirm regiochemistry of the dimethylaminoethyl group and benzoisothiazolone ring. Key signals include:
    • δ 2.2–2.5 ppm (N(CH3)2 protons) .
    • δ 3.4–3.7 ppm (CH2-N linkage) .
  • IR Spectroscopy : Detect characteristic bands for C=O (1660–1740 cm⁻¹) and S=O (1250–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 396.12) .
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients (95–98% purity threshold) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region .

How can researchers design experiments to evaluate bioactivity across therapeutic areas like antiviral or anticancer activity?

Advanced Research Question
Experimental Design :

In vitro assays :

  • Anticancer : Screen against NCI-60 cell lines using MTT assays. Compare IC50 values with structural analogs .
  • Antiviral : Test inhibition of viral proteases (e.g., Dengue NS2B-NS3) via fluorescence-based assays .

Mechanistic studies :

  • Apoptosis markers : Measure caspase-3/7 activation in treated cancer cells.
  • Protease kinetics : Determine Ki values using Lineweaver-Burk plots .

Data Interpretation : Correlate substituent effects (e.g., dimethylaminoethyl group) with bioactivity using SAR tables.

What strategies resolve contradictions in bioactivity data across experimental models?

Advanced Research Question
Common Contradictions : Discrepancies in IC50 values between cell-based vs. enzyme assays.
Resolution Strategies :

  • Dose-response normalization : Account for differences in membrane permeability (e.g., logP = 1.8 for this compound) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation in cell assays .
  • Control experiments : Verify target engagement via thermal shift assays or SPR .

Case Study : Inconsistent anticancer activity may arise from off-target effects. Validate specificity using CRISPR knockouts of suspected targets .

How can molecular docking predict the compound’s interaction with biological targets?

Advanced Research Question
Methodology :

Target selection : Prioritize proteins with known benzoisothiazolone affinity (e.g., NF-κB, viral proteases) .

Docking software : Use AutoDock Vina or Schrödinger Glide with the following parameters:

  • Grid box : Center on catalytic residues (e.g., Cys152 in Dengue protease).
  • Scoring function : MM-GBSA for binding energy refinement .

Q. Key Findings :

  • The dimethylaminoethyl group forms hydrogen bonds with Asp129 in NF-κB .
  • The benzoisothiazolone core occupies hydrophobic pockets in viral proteases .

Validation : Compare docking poses with crystallographic data (PDB: 3UOL) .

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